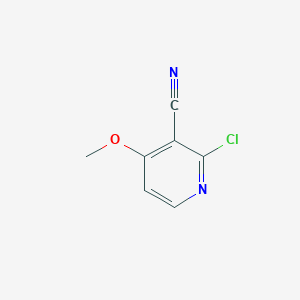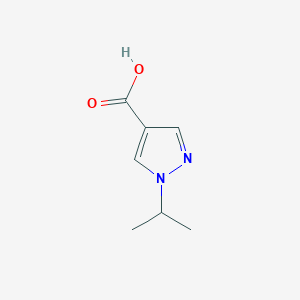
N-(2-Phenylethyl)hydrazinecarbothioamide
概要
説明
N-(2-Phenylethyl)hydrazinecarbothioamide, commonly known as PEAHCT, is a chemical compound with the molecular formula C10H14N2S1. Its molecular weight is 195.29 g/mol12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-(2-Phenylethyl)hydrazinecarbothioamide. However, it’s worth noting that hydrazinecarbothioamides are generally synthesized through the reaction of an appropriate hydrazine with a carbon disulfide2.Molecular Structure Analysis
The molecular structure of N-(2-Phenylethyl)hydrazinecarbothioamide is complex and detailed information could not be found in the available resources. However, the compound is known to have a planar structure3.Chemical Reactions Analysis
Specific chemical reactions involving N-(2-Phenylethyl)hydrazinecarbothioamide are not available in the current resources.Physical And Chemical Properties Analysis
N-(2-Phenylethyl)hydrazinecarbothioamide has a molecular weight of 195.29 g/mol12. More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Coordination Compounds in Cancer Research
N-(2-Phenylethyl)hydrazinecarbothioamide derivatives have been utilized in the creation of coordination compounds with metals such as copper and nickel. These compounds exhibit significant potential in cancer research, particularly in the inhibition of the growth and propagation of myeloid human leukemia HL-60 cancer cells. For example, N,N′-[4,4′-(Perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]bis[2-(pyridin-2-ylmethylidene)-hydrazinecarbothioamide], a derivative of hydrazinecarbothioamide, reacts with copper and nickel chlorides to form coordination compounds that have shown effectiveness against these cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Fluorescent Probes for Iron Detection
Hydrazinecarbothioamide derivatives have been developed as fluorescent sensors for detecting iron (Fe(III)) in aqueous solutions. One particular derivative, N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide, has demonstrated selectivity and sensitivity for Fe(III) in the presence of other cations, making it a promising tool for environmental and biological applications (Casanueva Marenco et al., 2012).
Antimicrobial and Antioxidant Properties
Hydrazinecarbothioamide derivatives have also shown promise in the field of antimicrobial and antioxidant research. For instance, compounds like N-(pyridin-2-yl)hydrazinecarbothioamide have been synthesized and subjected to molecular docking studies, revealing their potential activity against bacterial strains such as Escherichia coli and Staphylococcus aureus (Abu-Melha, 2018). Furthermore, hydrazinecarbothioamide derivatives have exhibited excellent antioxidant activity, as evidenced by studies using the DPPH method (Bărbuceanu et al., 2014).
Anticonvulsant Activity
The pharmacophoric elements essential for anticonvulsant activity have been identified in certain hydrazinecarbothioamide derivatives. These compounds have shown promising results in standard models for anticonvulsant screening, making them potential candidates for further development in the treatment of epilepsy and related disorders (Bhrigu et al., 2012).
Applications in Chemistry and Biochemistry
Hydrazinecarbothioamide derivatives have been synthesized for use as derivatization reagents in chromatography and mass spectrometry. These reagents enhance the detection of analytes, facilitating the identification and quantification of various compounds (Inoda et al., 2011).
Safety And Hazards
Specific safety and hazard information for N-(2-Phenylethyl)hydrazinecarbothioamide is not available in the current resources.
将来の方向性
Unfortunately, specific future directions or applications for N-(2-Phenylethyl)hydrazinecarbothioamide are not available in the current resources.
Please note that this analysis is based on the available resources and there might be more comprehensive and detailed information in scientific literature not covered in this analysis. For a more detailed understanding, please refer to relevant scientific literature and resources.
特性
IUPAC Name |
1-amino-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-12-9(13)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHWDZDVKIOZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367950 | |
| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Phenylethyl)hydrazinecarbothioamide | |
CAS RN |
21198-23-2 | |
| Record name | 21198-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Phenylethyl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1349470.png)


![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)



![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

